molecular formula C6H5BrO2 B1278836 1-(5-Bromofuran-2-yl)ethanone CAS No. 3199-50-6

1-(5-Bromofuran-2-yl)ethanone

Cat. No.: B1278836
CAS No.: 3199-50-6
M. Wt: 189.01 g/mol
InChI Key: CASNGOWLOZSVMA-UHFFFAOYSA-N
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Description

1-(5-Bromofuran-2-yl)ethanone is an organic compound with the molecular formula C6H5BrO2. It is a derivative of furan, a heterocyclic aromatic compound, and contains a bromine atom at the 5-position of the furan ring.

Preparation Methods

1-(5-Bromofuran-2-yl)ethanone can be synthesized through several methods. One common synthetic route involves the bromination of 2-acetylfuran. In this method, 2-acetylfuran is dissolved in dimethylformamide (DMF), and N-bromosuccinimide (NBS) is added as the brominating agent. The reaction mixture is stirred at room temperature for a specified period, and the product is isolated by extraction with ethyl acetate.

Industrial production methods for this compound may involve similar bromination reactions, but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Bromofuran-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide for bromination, sodium borohydride for reduction, and various oxidizing agents for oxidation reactions.

Scientific Research Applications

1-(5-Bromofuran-2-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromofuran-2-yl)ethanone depends on its specific application. In biochemical studies, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom and the carbonyl group in the compound play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

1-(5-Bromofuran-2-yl)ethanone can be compared with other similar compounds, such as:

  • 1-(5-Bromofuran-2-yl)propan-1-one
  • 1-(5-Bromofuran-2-yl)butane-1,3-dione
  • 1-(5-Methylfuran-2-yl)ethanone

These compounds share the furan ring structure but differ in the substituents attached to the ring. The presence of different functional groups can significantly influence their chemical properties and reactivity .

Properties

IUPAC Name

1-(5-bromofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASNGOWLOZSVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452545
Record name 1-(5-Bromofuran-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3199-50-6
Record name 1-(5-Bromofuran-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-bromofuran-2-yl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Acetylfuran is dissolved in N,N-dimethylformamide (5 g, 1.1 mol/L), and N-bromosuccinimide (1 eq.) is added.
Quantity
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5 g
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Synthesis routes and methods II

Procedure details

To a one-neck-flask charged with 2-acetylfuran (5.51 g, 50 mmol) in DMF (40 ml) at 0° C., was added N-Bromosuccinimide (9.79 g, 55.0 mmol) portionwise with stirring. The reaction mixture was stirred at rt overnight. The reaction mixture was poured into water (400 mL), extracted with ether (150 mL×3). The combined organic layers was dried, concentrated and purified on a silica gel column (Hexanes:EtOAc=4:1) to afford a white solid GC-4-89 (3 g, 31.7%). 1H-NMR (400 MHz, CDCl3) δ: 7.12 (d, J=3.6 Hz, 1H), 6.49 (d, J=3.2 Hz, 1H), 2.46 (s, 3H)
Quantity
5.51 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
9.79 g
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reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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